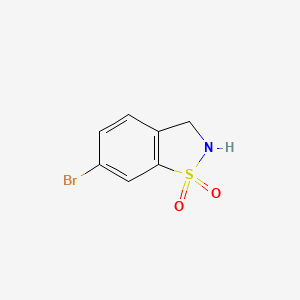

1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

描述

Historical Context and Discovery

The historical development of benzisothiazole chemistry traces its origins to the late nineteenth century when foundational work on heterocyclic sulfur-nitrogen compounds began to emerge. The discovery of saccharin in 1879 by Constantin Fahlberg in the laboratory of Ira Remsen at Johns Hopkins University marked a pivotal moment in benzisothiazole chemistry. Fahlberg was investigating coal tar derivatives, specifically benzoic sulfimide, when he observed unexpected sweet properties, leading to the identification of what would become the first commercially significant benzisothiazole derivative. This breakthrough established the fundamental synthetic pathways and structural understanding that would later facilitate the development of more complex benzisothiazole derivatives, including brominated variants.

The evolution of benzisothiazole chemistry continued throughout the twentieth century, with researchers systematically exploring halogenated derivatives and their oxidized forms. The synthesis of compounds containing both bromine substituents and sulfone functionalities emerged as researchers sought to enhance the chemical stability and modify the electronic properties of the parent benzisothiazole scaffold. Modern synthetic approaches to this compound have evolved from these early foundational studies, incorporating advanced oxidation methodologies and selective halogenation techniques that allow for precise structural control.

The compound this compound specifically represents the culmination of systematic structural modifications aimed at combining the stability-enhancing effects of sulfone oxidation with the electronic modulation provided by bromine substitution. Research investigations have documented multiple synthetic pathways leading to this compound, with various chemical abstracts service numbers assigned depending on the specific synthetic route and structural confirmation methods employed. The development of reliable synthetic methodologies for this compound has enabled researchers to investigate its unique chemical properties and potential applications across multiple research domains.

Classification within Isothiazolinone Derivatives

The classification of this compound within the broader family of isothiazolinone derivatives requires careful consideration of its structural features and chemical properties. Isothiazolinone compounds are characterized by their five-membered heterocyclic rings containing both sulfur and nitrogen atoms, which impart distinctive biological and chemical properties. The benzisothiazole subfamily represents a fused ring system where the basic isothiazole ring is connected to a benzene ring, creating a bicyclic structure with enhanced stability and modified reactivity patterns.

Within the benzisothiazole classification system, the compound under investigation occupies a unique position due to its combination of structural modifications. The presence of a bromine substituent at the 6-position introduces significant electronic effects that influence both the compound's reactivity and its spectroscopic properties. The dihydro modification indicates partial saturation of the heterocyclic ring system, distinguishing it from fully aromatic benzisothiazole derivatives and conferring different chemical behavior patterns. Most significantly, the 1,1-dioxide functionality represents oxidation of the sulfur center to the sulfone oxidation state, fundamentally altering the electronic distribution and chemical reactivity of the molecule.

The systematic classification reveals important relationships between structure and properties within this chemical family. Comparative analysis with related compounds demonstrates that the sulfone oxidation state significantly enhances chemical stability while the bromine substitution provides opportunities for further synthetic elaboration through cross-coupling reactions and nucleophilic substitution processes. The dihydro nature of the heterocyclic ring also influences the compound's three-dimensional structure, potentially affecting its interactions with biological targets and its utility in synthetic applications.

| Structural Feature | Chemical Effect | Classification Impact |

|---|---|---|

| Bromine Substitution | Electronic modulation | Enhanced reactivity for coupling reactions |

| Dihydro Ring System | Partial saturation | Modified conformational flexibility |

| Sulfone Functionality | Oxidized sulfur center | Increased chemical stability |

| Benzene Fusion | Aromatic stabilization | Extended conjugation system |

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its unique combination of structural features that provide opportunities for both fundamental studies and practical applications. Research investigations have identified this compound as a valuable synthetic intermediate due to the presence of the bromine substituent, which serves as an excellent leaving group for various substitution reactions and cross-coupling processes. The sulfone functionality contributes to the compound's utility by providing enhanced stability under reaction conditions while simultaneously offering opportunities for further chemical modifications through reduction or nucleophilic attack.

Synthetic chemists have recognized the compound's potential as a building block for the construction of more complex molecular architectures. The bromine substituent enables palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aromatic and aliphatic substituents at the 6-position. This reactivity pattern has proven particularly valuable in medicinal chemistry applications where systematic structure-activity relationship studies require the preparation of diverse analogs with varying electronic and steric properties. The compound's structural framework also provides an excellent scaffold for the development of novel materials with unique optical or electronic properties.

The research significance extends to studies of oxidative chemistry, particularly investigations of selective oxidation processes that can convert benzisothiazole derivatives to their corresponding sulfone forms. Recent methodological developments have demonstrated that compounds like this compound can be prepared through metal-free oxidation processes using environmentally benign reagents. These synthetic advances have implications for sustainable chemistry initiatives and provide alternatives to traditional oxidation methods that rely on toxic heavy metal catalysts.

| Research Application | Specific Advantage | Literature Evidence |

|---|---|---|

| Synthetic Intermediate | Bromine reactivity | Cross-coupling compatibility |

| Medicinal Chemistry | Structural diversity | Analog preparation |

| Materials Science | Electronic properties | Optical applications |

| Green Chemistry | Metal-free synthesis | Environmental benefits |

Current Research Landscape

The current research landscape surrounding this compound reflects the growing interest in heterocyclic compounds with potential therapeutic and materials applications. Contemporary investigations have focused on developing more efficient synthetic methodologies that can provide access to this compound and its analogs under mild reaction conditions. Recent publications have demonstrated the successful application of metal-free oxidation strategies using reagents such as Selectfluor in aqueous media, providing environmentally sustainable approaches to sulfone formation.

Advanced synthetic methodologies have emerged that allow for the selective preparation of brominated benzisothiazole derivatives with high efficiency and excellent functional group tolerance. Research groups have reported improved procedures that avoid the use of traditional brominating agents, instead employing catalytic systems that can introduce bromine substituents under controlled conditions. These developments have significant implications for industrial applications where large-scale synthesis requires robust and cost-effective methods.

The research community has also directed attention toward understanding the fundamental chemical properties of brominated benzisothiazole derivatives, particularly their behavior under various reaction conditions. Computational chemistry studies have provided insights into the electronic structure and reactivity patterns of these compounds, enabling rational design of new synthetic targets and optimization of reaction conditions. These theoretical investigations complement experimental work and provide a foundation for predicting the behavior of related compounds that have not yet been synthesized.

Current pharmaceutical research has identified benzisothiazole derivatives as promising scaffolds for drug discovery, particularly in the development of enzyme inhibitors and anti-inflammatory agents. The unique structural features of this compound position it as a potential lead compound for therapeutic applications, although detailed biological studies remain an active area of investigation. The compound's chemical stability and synthetic accessibility make it an attractive target for medicinal chemistry programs seeking novel therapeutic agents.

| Research Focus | Current Status | Future Directions |

|---|---|---|

| Synthetic Methods | Metal-free oxidation | Catalytic innovations |

| Computational Studies | Electronic structure | Reactivity prediction |

| Medicinal Chemistry | Lead optimization | Biological evaluation |

| Materials Applications | Property characterization | Device integration |

属性

IUPAC Name |

6-bromo-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-6-2-1-5-4-9-12(10,11)7(5)3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGJJLFEMYWPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Example: Synthesis of 3-Methyl-1,2-Benzisothiazole-1,1-dioxide

A specific example involves the synthesis of 3-methyl-1,2-benzisothiazole-1,1-dioxide using sodium saccharin and a methyl Grignard reagent. This process is outlined in a patent (US5374738A) and involves:

- Reagents:

- Saccharin

- Sodium methylate

- Methyl Grignard reagent

- Solvents:

- Anhydrous methanol

- Tetrahydrofuran (THF)

- Procedure:

- Mix saccharin with sodium methylate in methanol to form a sodium saccharin salt.

- Remove methanol under reduced pressure.

- React the sodium saccharin salt with a methyl Grignard reagent in THF.

- Work up the reaction mixture to obtain the product.

Data Table: General Synthesis Conditions for 1,2-Benzisothiazole-1,1-dioxides

| Reagent/Condition | Description |

|---|---|

| Saccharin Salt | Intermediate formed from saccharin and a base (e.g., sodium methylate) |

| Grignard Reagent | Organomagnesium compound (e.g., methyl Grignard) |

| Solvent | Anhydrous solvents like THF or methanol |

| Reaction Ratio | Typically 1:1 molar ratio of saccharin salt to Grignard reagent |

| Temperature | Often conducted under reflux or at room temperature |

| Work-up | Involves removal of solvent, acidification, and filtration |

化学反应分析

Types of Reactions

1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

Enzyme Modulation

Research indicates that 1,2-benzisothiazole derivatives can modulate enzyme activity. Specifically, studies have shown that this compound interacts with aldose reductase , an enzyme involved in glucose metabolism. This interaction suggests potential applications in managing diabetes by regulating glucose levels within cells.

Antimicrobial Activity

Compounds similar to 1,2-benzisothiazole have demonstrated antimicrobial properties. The unique structural features of this compound may enhance its efficacy against various bacterial strains. Ongoing research is needed to fully elucidate its spectrum of antimicrobial activity and mechanisms.

Synthesis of Pharmaceuticals

The compound serves as a precursor in the synthesis of pharmaceutical agents. Its ability to undergo various chemical transformations makes it valuable in creating new drug candidates .

Material Science

Due to its unique chemical structure, 1,2-benzisothiazole derivatives are being explored for applications in material science. Their properties may contribute to the development of new materials with enhanced electrical or thermal conductivity .

Case Study 1: Aldose Reductase Inhibition

A recent study investigated the inhibition of aldose reductase by various benzisothiazole derivatives. The results indicated that specific substitutions on the benzisothiazole core could enhance inhibitory activity. This finding highlights the potential for developing therapeutics targeting diabetic complications through structural modifications of compounds like 1,2-benzisothiazole.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of benzisothiazole derivatives against several pathogenic bacteria. The findings suggested that compounds with specific halogen substitutions exhibited higher antibacterial activity. This points toward the possibility of utilizing 1,2-benzisothiazole as a scaffold for designing new antimicrobial agents.

作用机制

The mechanism of action of 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

1,2,3-Benzothiadiazine 1,1-Dioxides

These compounds feature a larger diazine ring fused to benzene. Unlike the target compound’s isothiazole core, benzothiadiazines exhibit:

Benzo[1,2,3]dithiazoles

Though structurally distinct (two sulfur atoms), these share sulfone groups. They are less studied but show niche applications in materials science, contrasting with the medicinal focus of benzisothiazole dioxides .

Pharmacological and Physicochemical Properties

- Bromine’s lipophilicity may improve membrane permeability compared to carboxylate derivatives.

- Acidity: The target compound’s sulfonamide group (pKa ~1–2) is more acidic than non-sulfonamide heterocycles, facilitating salt formation for enhanced solubility .

- Thermal Stability : Sulfonyl groups confer stability, as seen in saccharin derivatives studied via DSC and IR spectroscopy .

生物活性

1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide (CAS Number: 1341040-15-0) is a chemical compound characterized by a unique benzisothiazole ring system. Its structure includes a bromine atom and a dioxide group, contributing to its distinctive chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry and materials science due to its promising applications.

Antimicrobial Properties

Research indicates that derivatives of benzisothiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The presence of specific substituents on the benzisothiazole ring can enhance or diminish this activity .

Table 1: Antimicrobial Activity of Benzisothiazole Derivatives

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| N-alkoxybenzyl derivatives | Bacillus subtilis | Moderate |

| N-aryl derivatives | Staphylococcus aureus | High |

| N-chlorocarbonylphenyl derivatives | Various fungi | Poor |

Antifungal Activity

The antifungal properties of 1,2-benzisothiazole derivatives are also noteworthy. Some compounds have shown selective activity against specific fungal strains, although the effectiveness can vary significantly based on the substituents present on the benzisothiazole structure. For example, certain N-alkoxyphenyl derivatives demonstrated strong antifungal activity .

The biological activity of 1,2-benzisothiazole compounds is primarily attributed to their ability to interact with various biological targets. This can include:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in bacterial or fungal metabolism.

- DNA Interaction : Some derivatives have been shown to induce DNA damage in microbial cells, contributing to their antimicrobial efficacy .

Study on Antibacterial Activity

In a study evaluating several derivatives of 1,2-benzisothiazole, it was found that compounds with specific functional groups exhibited enhanced antibacterial properties. For instance, N-alkoxybenzyl derivatives demonstrated significant activity against Bacillus subtilis, indicating their potential as effective antimicrobial agents .

Study on Antifungal Properties

Another research effort focused on the antifungal capabilities of various benzisothiazole derivatives revealed that certain compounds selectively inhibited fungal growth. This study highlighted the importance of molecular structure in determining biological activity and suggested pathways for further drug development .

Applications in Medicinal Chemistry

This compound is being explored as a pharmacophore in drug design due to its diverse biological activities. Researchers are investigating its potential use in developing new antimicrobial agents and anticancer drugs. The compound's unique structural features make it an attractive candidate for further exploration in medicinal chemistry .

Summary of Research Findings

The following key points summarize the findings related to the biological activity of 1,2-benzisothiazole:

- Antibacterial Activity : Effective against Gram-positive bacteria with varying levels of efficacy based on structural modifications.

- Antifungal Activity : Selective activity observed; effectiveness is influenced by substituents.

- Mechanisms : Involves enzyme inhibition and DNA interaction leading to microbial cell death.

常见问题

Q. Table 1: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C, 6h | 75-85% | |

| Allylation | Cinnamyl chloride, DMF, 90°C, 3h | 90% (recrystallized) |

Basic: How is the crystal structure of this compound determined?

Answer:

X-ray diffraction (XRD) is the primary method. Key steps include:

Crystallization : Purify the compound via slow evaporation or solvent diffusion (e.g., methanol) .

Data Collection : Use a single-crystal diffractometer with Mo-Kα radiation.

Refinement : Apply SHELX programs (e.g., SHELXL for structure refinement) to resolve atomic positions and thermal parameters . reports a planar benzisothiazole core with C–H···O intermolecular interactions .

Q. Table 2: Crystallographic Data (Example)

| Parameter | Value | Reference |

|---|---|---|

| Space group | Monoclinic, P2₁/c | |

| Unit cell dimensions | a=7.42 Å, b=10.15 Å, c=14.20 Å | |

| R-factor | 0.041 |

Basic: What physicochemical properties are critical for handling this compound?

Answer:

Key properties include:

- Stability : Hydrolyzes in aqueous ethanol (ΔrH° = -112 ± 8.4 kJ/mol) . Store in anhydrous conditions.

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water .

- Thermal Behavior : Decomposes above 200°C; DSC and IR spectroscopy monitor phase transitions .

Advanced: How can thermal isomerization pathways be analyzed experimentally and theoretically?

Answer:

- Experimental : Use temperature-dependent IR spectroscopy to track bond vibrations and DSC for enthalpy changes. studied isomerization of a related compound (ABID to ABIOD) with a 120°C threshold .

- Computational : Apply DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies .

Advanced: What in vitro assays evaluate the biological activity of this compound?

Answer:

- FLIPR Assay : Measures intracellular calcium flux (EC₅₀ < 1.5 µM for related benzothiadiazole-dioxides) .

- GTPγS Binding : Quantifies G-protein activation via radioactive labeling. Optimize membrane permeability by introducing lipophilic substituents (e.g., 2,2-difluorocyclopropylmethyl) .

Q. Table 3: Biological Activity Data (Analogous Compounds)

| Assay Type | EC₅₀ (µM) | Substituent | Reference |

|---|---|---|---|

| FLIPR | 1.2 | 2,2-Difluorocyclopropyl | |

| GTPγS Binding | 1.4 | Aryl/heteroaryl |

Advanced: How can computational modeling optimize derivative design?

Answer:

- Docking Studies : Use AutoDock or Schrödinger to predict binding affinity to targets like human leukocyte elastase (HLE) .

- QSAR Models : Correlate substituent electronegativity with bioactivity. highlights N-alkyl derivatives (e.g., piroxicam analogs) with enhanced anti-inflammatory properties .

Advanced: What functionalization strategies enhance stability or bioavailability?

Answer:

- Sodium Salt Formation : Improves water solubility (e.g., saccharin sodium derivatives) .

- N-Alkylation : Introduce methyl or allyl groups to reduce hydrolysis susceptibility . reports methyl derivatives (e.g., N-Methylsaccharin) with retained bioactivity .

Advanced: How does pH or solvent affect compound stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。